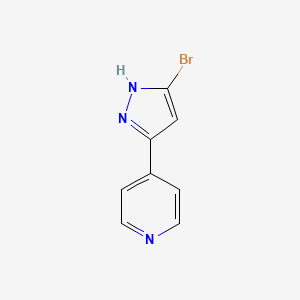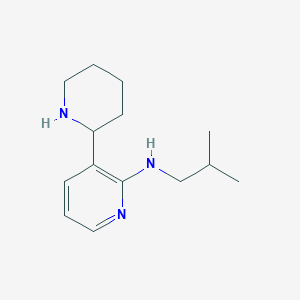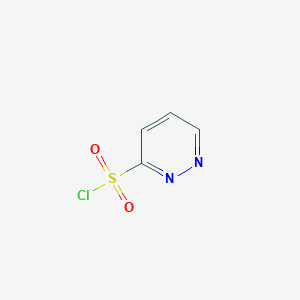
(3S)-3-(1,1-dimethylethoxy)Pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(1,1-Dimethylethoxy)Pyrrolidine: is a chemical compound with the molecular formula C8H17NO It is a pyrrolidine derivative, characterized by the presence of a 1,1-dimethylethoxy group attached to the third carbon of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(1,1-dimethylethoxy)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base to facilitate the formation of the desired product. The process may involve heating the reaction mixture to a specific temperature to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions: (3S)-3-(1,1-Dimethylethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (3S)-3-(1,1-dimethylethoxy)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural properties may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (3S)-3-(1,1-dimethylethoxy)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and mechanisms depend on the specific context in which the compound is used, such as its application in drug development or chemical synthesis.
類似化合物との比較
(3S)-3-(1,1-Dimethylethoxy)pyrrolidine: is similar to other pyrrolidine derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific structural configuration and the presence of the 1,1-dimethylethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChIキー |
KUXRXZFYHVZKAN-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)O[C@H]1CCNC1 |
正規SMILES |
CC(C)(C)OC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


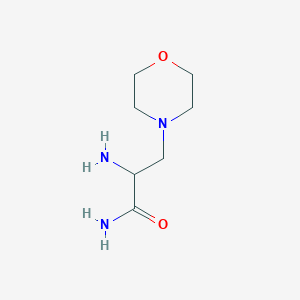
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)

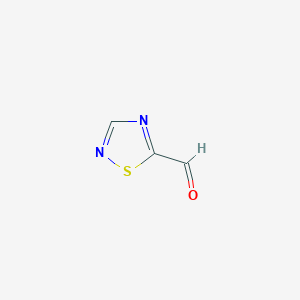

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)
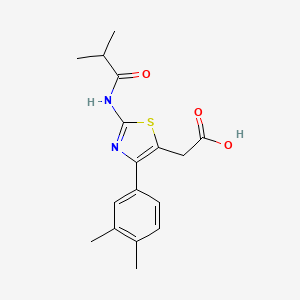

![N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15060111.png)
